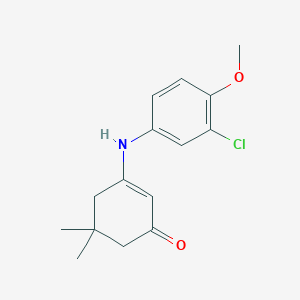![molecular formula C16H15ClN2O3S B258705 Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied in the field of immunology. It is a selective inhibitor of Janus kinase 3 (JAK3) and has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate selectively inhibits JAK3, which is a key component of the signaling pathway that is involved in the activation of T cells. By inhibiting JAK3, Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate prevents the activation of T cells, which in turn reduces the inflammatory response that is associated with autoimmune diseases.
Biochemical and Physiological Effects:
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. In addition, it also reduces the proliferation of T cells and the production of antibodies, which are also involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for use in lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in the immune response. In addition, it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its pharmacological properties.
One limitation of Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is that it is not a specific inhibitor of JAK3. It also inhibits JAK1 and JAK2, although to a lesser extent. This can complicate the interpretation of the results of lab experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of research is the development of more selective JAK3 inhibitors that do not inhibit JAK1 and JAK2. Another area of research is the study of the long-term effects of Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate on the immune system. Finally, there is also potential for the use of Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes.
Conclusion:
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a small molecule inhibitor that has potential therapeutic applications in the treatment of autoimmune diseases. It selectively inhibits JAK3, which reduces the inflammatory response that is associated with these diseases. Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied in preclinical and clinical trials, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, starting with the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the intermediate product. Finally, this intermediate is treated with methyl chloroformate to yield the desired product, Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has also been shown to have potential in the treatment of other autoimmune diseases such as multiple sclerosis and type 1 diabetes.
Propiedades
Nombre del producto |
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C16H15ClN2O3S |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
methyl 2-[(2-chloropyridine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3S/c1-22-16(21)12-9-5-2-3-7-11(9)23-15(12)19-14(20)10-6-4-8-18-13(10)17/h4,6,8H,2-3,5,7H2,1H3,(H,19,20) |
Clave InChI |
DFTDCVJTHUVWON-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N=CC=C3)Cl |
SMILES canónico |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



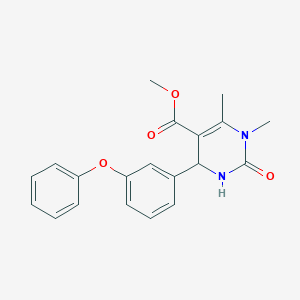
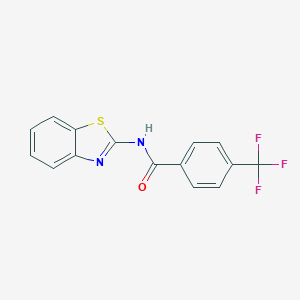
![2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide](/img/structure/B258629.png)
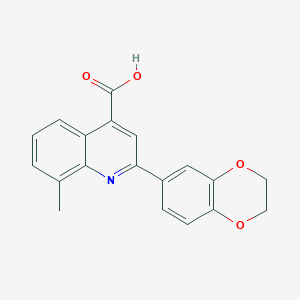
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B258631.png)
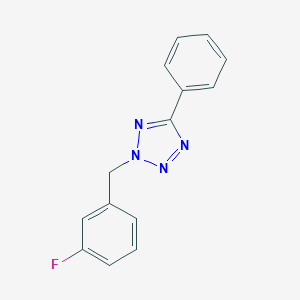
![N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide](/img/structure/B258635.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-furamide](/img/structure/B258637.png)
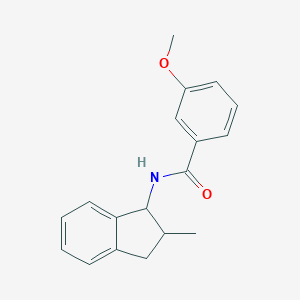
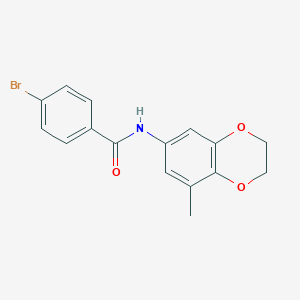
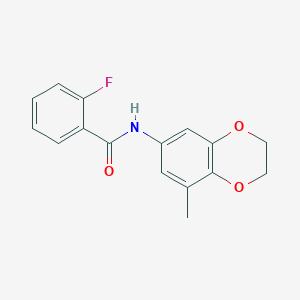
![1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258643.png)
![1-(2-fluorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258646.png)
